3-amino-N-ethyl-4-methylbenzamide
Description
Overview of Benzamide (B126) Scaffold in Chemical Research
The benzamide scaffold is a privileged structure in medicinal chemistry and materials science. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for specific binding to biological targets, making it a common feature in many pharmaceutical agents. The aromatic ring and the amide linkage provide a rigid framework that can be readily functionalized, enabling the fine-tuning of a molecule's steric and electronic properties. This adaptability has led to the development of a multitude of benzamide derivatives with diverse applications.
Significance of Substituted Benzamides in Synthetic Methodologies
Substituted benzamides, which bear various functional groups on the benzene (B151609) ring and the amide nitrogen, are of particular importance in the advancement of synthetic methodologies. The development of efficient and selective methods for the synthesis of these compounds is an active area of research. These methods often involve the coupling of a substituted benzoic acid or its derivative with an appropriate amine. The nature and position of the substituents can significantly influence the reactivity of the starting materials and the properties of the resulting products. Consequently, the synthesis of substituted benzamides serves as a benchmark for testing the scope and limitations of new catalytic systems and reaction conditions. For instance, the synthesis of N,N-diethyl-3-methylbenzamide has been achieved with high efficiency using copper-based metal-organic frameworks to promote oxidative coupling. mdpi.com
The synthesis of substituted benzamides often involves standard amide bond formation reactions. A common method is the reaction of a substituted benzoic acid with an amine in the presence of a coupling agent. Another approach involves the reaction of an acid chloride with an amine. For example, a general method for preparing N-substituted benzamide derivatives can involve the use of various reagents to facilitate the amide bond formation. chemicalbook.com A patented method for synthesizing a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to form an intermediate, which is then converted to the final product. google.com
Research Focus on 3-Amino-N-ethyl-4-methylbenzamide within Benzamide Chemistry
Within the extensive family of substituted benzamides, this compound represents a specific chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. Although detailed research focusing exclusively on this compound is not widely published, its structural features suggest it could be a valuable building block or a target molecule in various research endeavors. The presence of an amino group, an ethylamide group, and a methyl group on the benzamide core provides multiple points for further chemical modification.
The hydrochloride salt of this compound, this compound hydrochloride, is available commercially for research purposes, indicating its utility in laboratory settings. bldpharm.comambeed.comfluorochem.co.uk Its structural analogs, such as other substituted aminobenzamides, have been investigated for their biological activities. cymitquimica.com This suggests that this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The study of such compounds contributes to a deeper understanding of structure-activity relationships within the benzamide class of molecules.
Below are some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| InChIKey | XPBQHLXMYVRYSO-UHFFFAOYSA-N |
| CAS Number | 21447-50-7 (for hydrochloride salt) |
Table 1: Physicochemical properties of this compound.
Properties
IUPAC Name |
3-amino-N-ethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQHLXMYVRYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization of 3 Amino N Ethyl 4 Methylbenzamide
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a powerful toolkit for determining the molecular structure of compounds like 3-amino-N-ethyl-4-methylbenzamide.
NMR spectroscopy is an indispensable method for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally related compounds such as N-ethylbenzamide, 4-methylbenzamide (B193301), and 3-aminobenzamide (B1265367), the expected chemical shifts can be estimated.
The ethyl group protons are anticipated to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The methyl group on the aromatic ring will present as a singlet. The aromatic protons will show a complex splitting pattern due to their coupling with each other. The amino group (NH₂) and the amide proton (NH) will each appear as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.5 | Multiplet |
| Amide NH | ~8.2 | Broad Singlet |
| Amino NH₂ | ~3.8 | Broad Singlet |
| Ethyl CH₂ | ~3.4 | Quartet |
| Ring CH₃ | ~2.2 | Singlet |
| Ethyl CH₃ | ~1.2 | Triplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. Data from related compounds like N-ethylbenzamide and 3-aminobenzamide aid in these assignments nih.govnih.govspectrabase.com.
The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the amino and methyl substituents. The carbons of the N-ethyl group and the methyl group on the ring will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~168 |
| Aromatic C-NH₂ | ~147 |
| Aromatic C-CH₃ | ~135 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C=O | ~134 |
| Ethyl CH₂ | ~35 |
| Ring CH₃ | ~18 |
| Ethyl CH₃ | ~15 |
Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals. An HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the ethyl CH₂ protons to the corresponding carbon signal.
An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), which are crucial for piecing together the molecular structure. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbons adjacent to the amide group. Similarly, the protons of the ring-bound methyl group would show correlations to the quaternary aromatic carbon to which it is attached and the adjacent aromatic carbons.
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to its amide and amino functional groups. The analysis of the IR spectrum of 3-aminobenzamide and Raman spectrum of 4-methylbenzamide provides a basis for these assignments chemicalbook.comnist.govspectrabase.comnih.govnist.gov.
The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The secondary amide N-H stretch will be observed as a single band in a similar region. The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption, typically found around 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected in the 1510-1570 cm⁻¹ region.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Infrared (IR) and Raman Spectroscopy
Analysis of Hydrogen Bonding Networks through IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the functional groups within a molecule and understanding intermolecular interactions, such as hydrogen bonding. In this compound, the primary amine (-NH₂) and the secondary amide (-NH-) groups are capable of participating in hydrogen bonding, which significantly influences the vibrational frequencies of their stretching modes.
In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretching vibrations of the primary amine would be expected to appear as two distinct bands, corresponding to the asymmetric and symmetric stretches, typically in the range of 3400-3500 cm⁻¹. The N-H stretch of the secondary amide would be observed around 3400-3500 cm⁻¹. However, in the solid state or in concentrated solutions, extensive hydrogen bonding is expected. This would cause a broadening and a shift of these bands to lower wavenumbers (typically 3200-3400 cm⁻¹). The carbonyl (C=O) stretching vibration of the amide group, usually observed around 1630-1680 cm⁻¹, would also be affected by hydrogen bonding, typically shifting to a lower frequency.
A comparative analysis with related benzamide (B126) structures suggests that both intramolecular and intermolecular hydrogen bonds are possible. For instance, an intramolecular hydrogen bond could form between the amino group and the carbonyl oxygen. Intermolecularly, a network of hydrogen bonds involving the amine and amide groups of adjacent molecules would be expected in the solid state, leading to a complex IR spectrum in the N-H stretching region. The specific frequencies and band shapes would be indicative of the strength and nature of these hydrogen-bonding interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation. While experimental mass spectra for this compound are not publicly available, predicted mass spectral data can offer insights into its expected behavior under mass spectrometric conditions. uni.lu
The molecular formula of this compound is C₁₀H₁₄N₂O, corresponding to a monoisotopic mass of 178.1106 Da. uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 178. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the carbonyl group and the ethyl substituent.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.11789 |
| [M+Na]⁺ | 201.09983 |
| [M-H]⁻ | 177.10333 |
| [M]⁺ | 178.11006 |
Data is predicted and not from experimental measurements. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The this compound molecule contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of the amino and benzamide groups will influence the wavelength of maximum absorption (λ_max).
The electronic spectrum of aminobenzamides typically shows absorption bands in the ultraviolet region. The primary absorption is due to the π → π* transitions of the aromatic system. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. The exact position of the λ_max would also be influenced by the solvent polarity. While specific experimental UV-Vis data for this compound is not available, by analogy with other aminobenzamides, absorption maxima can be anticipated in the range of 250-350 nm.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), we can predict some of its solid-state features based on the crystal structures of related benzamide derivatives.
Crystal Growth and Quality Assessment
To perform X-ray crystallography, single crystals of high quality are required. For this compound, suitable crystals could potentially be grown from a variety of organic solvents or solvent mixtures using techniques such as slow evaporation, cooling of a saturated solution, or vapor diffusion. The choice of solvent would be critical and would likely involve screening a range of polar and non-polar solvents. The quality of the resulting crystals would be assessed using optical microscopy and preliminary X-ray diffraction experiments.
Determination of Unit Cell Parameters and Space Group
Once a suitable crystal is obtained, X-ray diffraction analysis would reveal the unit cell parameters (a, b, c, α, β, γ) and the space group. These parameters define the size and shape of the repeating unit of the crystal lattice and the symmetry elements present. For example, many organic molecules crystallize in common space groups such as P2₁/c or P-1.
Molecular Conformation and Dihedral Angles in the Crystal Lattice
The detailed analysis of the crystal structure would reveal the precise conformation of the this compound molecule. Key structural features of interest would be the dihedral angles between the plane of the benzene ring and the amide group, as well as the conformation of the N-ethyl group. These conformational parameters are influenced by steric and electronic effects within the molecule and by the packing forces in the crystal lattice.
Analysis of Hydrogen Bonding Interactions within Crystal Structures
A definitive analysis of hydrogen bonding interactions necessitates the determination of the compound's crystal structure through techniques like X-ray crystallography. This experimental data provides precise information on the spatial arrangement of atoms, allowing for the identification and characterization of hydrogen bonds. Key parameters derived from such an analysis include:
Donor-Acceptor Distances: The distances between the hydrogen bond donor (e.g., the nitrogen of the amino group, N-H) and the acceptor (e.g., the oxygen of the carbonyl group, C=O).
Bond Angles: The angle formed by the donor-hydrogen-acceptor atoms (e.g., N-H···O), which indicates the strength and geometry of the bond.
Network Formation: Identification of whether hydrogen bonds are intramolecular (within the same molecule) or intermolecular (between different molecules), and how they form larger motifs like chains, dimers, or sheets in the crystal lattice.
Without a published crystal structure for this compound, specific bond lengths, angles, and hydrogen bonding networks cannot be reported. Theoretical studies on similar molecules, such as 3-amino-4-methoxy benzamide, have explored the possibility of intramolecular hydrogen bonding, but this remains a computational prediction and not an experimental confirmation for the title compound. ias.ac.in
Investigation of π-π Stacking and Other Non-Covalent Interactions
The study of π-π stacking and other non-covalent forces is also fundamentally reliant on crystal structure data. These interactions are crucial for understanding how molecules pack in the solid state. The key aspects of this investigation would include:
π-π Stacking: This involves attractive interactions between the aromatic rings of adjacent molecules. Analysis would focus on:
Centroid-to-Centroid Distance: The distance between the geometric centers of the phenyl rings.
Interplanar Angle: The angle between the planes of the interacting aromatic rings, which determines if the stacking is parallel or T-shaped.
Slip Angle/Offset: The degree to which the rings are displaced from a perfectly overlapping orientation.
Other Interactions: This could include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, or van der Waals forces.
Research on other aromatic amides has demonstrated the importance of these interactions in stabilizing their crystal packing. asianpubs.orgnih.gov However, in the absence of crystallographic data for this compound, a quantitative analysis of its specific π-π stacking geometry is not possible.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using software that requires a crystallographic information file (.cif) as input. The analysis generates:
d_norm surfaces: These are color-coded maps on the molecular surface that highlight regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds), while blue spots show longer contacts.
2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the total Hirshfeld surface.
This method provides a detailed picture of the crystal packing environment. nih.gov As no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed.
Computational and Theoretical Investigations of 3 Amino N Ethyl 4 Methylbenzamide
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single, optimized structure, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of the molecule over time.
3-Amino-N-ethyl-4-methylbenzamide has several rotatable bonds, including the C(aromatic)-C(amide) bond and the bonds within the N-ethyl group. Rotation around these bonds can lead to different conformers with varying energies.
A conformational analysis would systematically explore the potential energy surface of the molecule by rotating these bonds and calculating the energy of each resulting conformation. nih.gov This analysis helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The results can be visualized as an energy landscape, which maps the potential energy as a function of the rotational angles. Understanding the preferred conformations is crucial as the molecular shape can significantly influence its interactions with other molecules. Studies on similar N-alkylbenzamides have shown that the planarity of the amide group and its orientation relative to the phenyl ring are key conformational features. nih.gov
Simulation of Intramolecular Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including their internal motions and conformational changes. For this compound, MD simulations could provide significant insights into its flexibility and the dynamic interplay of its functional groups.
Key areas of investigation in the intramolecular dynamics of this compound would include:
Rotation around single bonds: The molecule possesses several rotatable single bonds, such as the C-N bond of the ethylamino group and the C-C bond connecting the carbonyl group to the aromatic ring. MD simulations can map the energy landscape associated with these rotations, identifying low-energy conformations and the barriers between them.
Conformational flexibility of the N-ethyl group: The ethyl group attached to the amide nitrogen is flexible and can adopt various conformations. Understanding its dynamic behavior is important as it can influence how the molecule interacts with its environment.
These dynamic simulations would typically be performed in a vacuum or in the presence of a solvent to mimic different environments. The results would offer a detailed picture of the molecule's conformational space and how it evolves over time.
Structure-Property Relationship Studies (Computational)
Computational structure-property relationship studies aim to connect the three-dimensional arrangement of a molecule to its chemical properties. For this compound, these studies would focus on how its specific substitution pattern on the benzamide (B126) scaffold influences its reactivity and potential transformations.
Theoretical Assessment of Reactivity Descriptors (e.g., Fukui functions, global reactivity parameters)
Global Reactivity Descriptors:
| Descriptor | Symbol | Formula | Interpretation |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electronegativity | χ | -μ | Power of an atom to attract electrons to itself. |
| Global Softness | S | 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index | ω | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.
Fukui Functions:
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule. They are used to predict where a molecule will react with electrophiles, nucleophiles, or radicals. For this compound, the Fukui functions would likely indicate that:
The nitrogen atom of the amino group and the oxygen atom of the carbonyl group are susceptible to electrophilic attack .
The carbon atoms on the aromatic ring, particularly those ortho and para to the amino group, are likely sites for nucleophilic attack .
Predictive Modeling for Chemical Transformations
Predictive modeling for chemical transformations of this compound would involve using computational methods to forecast the outcomes of potential reactions. This can be achieved through various approaches:
Reaction mechanism studies: DFT calculations can be employed to elucidate the step-by-step mechanisms of potential reactions, such as electrophilic aromatic substitution or N-alkylation. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.
Quantitative Structure-Activity Relationship (QSAR): While often used in a biological context, QSAR models can also be developed to predict chemical properties and reactivity. nih.gov For a series of related benzamide derivatives, QSAR could correlate their structural features with their reactivity in specific transformations.
In Silico Analysis of Molecular Interactions (Excluding Biological Context)
In silico analysis of molecular interactions provides a theoretical framework for understanding how this compound might interact with other molecules in a non-biological setting, such as in solution or in the solid state.
Computational Studies of Hydrogen Bonding Patterns
The presence of both hydrogen bond donors (the N-H of the amino group and potentially the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) makes this compound capable of forming various hydrogen bonds. nih.gov
Computational studies, often using DFT or molecular mechanics, can be used to:
Identify the most stable hydrogen-bonded dimers and larger clusters.
Calculate the strength of these hydrogen bonds.
Analyze the geometry of the hydrogen bonds (bond lengths and angles).
Potential Hydrogen Bonding Interactions:
| Donor | Acceptor | Type of Interaction |
| Amino N-H | Carbonyl O | Intermolecular |
| Amide N-H | Carbonyl O | Intermolecular (in the case of the secondary amide tautomer) |
| Amino N-H | Amino N | Intermolecular |
| External H-bond donor | Carbonyl O | Intermolecular |
| External H-bond acceptor | Amino N-H | Intermolecular |
Exploration of van der Waals Forces and π-Interactions
Van der Waals forces and π-interactions are crucial non-covalent interactions that influence the packing of molecules in the solid state and their behavior in solution.
π-Interactions: The electron-rich aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. nih.govnih.gov Computational studies can predict the preferred geometries of these stacked arrangements (e.g., face-to-face or offset) and their interaction energies. The substituents on the ring (the amino and methyl groups) will influence the electron density of the π-system and thus the nature and strength of these interactions.
Chemical Reactivity and Derivatization Studies of the Benzamide Core
Reactions at the Amine Functionality
The primary aromatic amine group is a potent nucleophile and a strong activating group, making it the most reactive site for many chemical transformations.
The benzene (B151609) ring in 3-amino-N-ethyl-4-methylbenzamide is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) group and the methyl (-CH₃) group. The amino group is one of the strongest activating groups and is an ortho, para-director. youtube.com The methyl group is also an activating, ortho, para-director. The N-ethylcarboxamide group (-CONHCH₂CH₃) is a deactivating group and a meta-director.
In this specific molecule, the directing effects are as follows:
Amino group (at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). Since C4 is already substituted with a methyl group, it directs to C2 and C6.
Methyl group (at C4): Directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). Since C1 and C3 are substituted, it directs to C5.
Amide group (at C1): Directs incoming electrophiles to its meta positions (C3 and C5).
However, a significant consideration in EAS reactions on anilines is the basicity of the amino group. youtube.com In the presence of strong acids, which are often used as catalysts (e.g., in nitration or sulfonation), the amine is protonated to form an anilinium ion (-NH₃⁺). This ammonium (B1175870) group is strongly deactivating and a meta-director, which would alter the substitution pattern. youtube.comlibretexts.org To avoid this, the amino group is often protected, for instance, through acylation, before carrying out the substitution. libretexts.orgjove.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br₂ in CH₃COOH | 2-Bromo-3-amino-N-ethyl-4-methylbenzamide and/or 6-Bromo-3-amino-N-ethyl-4-methylbenzamide |
| Nitration | HNO₃, H₂SO₄ (with protection) | 3-Acetamido-N-ethyl-4-methyl-2-nitrobenzamide and/or 3-Acetamido-N-ethyl-4-methyl-6-nitrobenzamide |
| Sulfonation | Fuming H₂SO₄ (with protection) | 3-Acetamido-N-ethyl-4-methyl-2-sulfonic acid and/or 3-Acetamido-N-ethyl-4-methyl-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not successful due to the amino group complexing with the Lewis acid catalyst. youtube.com |
The nucleophilic primary amine can readily undergo acylation and alkylation.
Acylation: This reaction is commonly used to form an amide linkage, often as a method to protect the amino group during other synthetic steps. semanticscholar.org Acylating agents like acetic anhydride (B1165640) or acyl chlorides react with the amine, typically in the presence of a base or in an aqueous medium, to yield the corresponding N-acyl derivative. jove.comsemanticscholar.orggoogle.com For example, reacting this compound with acetic anhydride would yield N-(2-(ethylcarbamoyl)-6-methylphenyl)acetamide. This transformation makes the nitrogen less basic and less activating, which can be useful for controlling reactivity in subsequent reactions like electrophilic aromatic substitution. jove.com
Alkylation: The direct alkylation of the amino group with alkyl halides is also possible but can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. researchgate.net The reactivity of the amino group makes it susceptible to alkylating agents. nih.govmdpi.com More controlled methods may be required to achieve selective mono-alkylation.
Table 2: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(2-(ethylcarbamoyl)-6-methylphenyl)acetamide |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(2-(ethylcarbamoyl)-6-methylphenyl)benzamide |
| Alkylation | Methyl Iodide (CH₃I) | N-ethyl-4-methyl-3-(methylamino)benzamide (and poly-alkylated products) |
As a primary aromatic amine, the 3-amino group can undergo diazotization. pharmdguru.comslideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). This process converts the amino group into a diazonium salt (e.g., N-ethyl-4-methyl-3-(diazonium)benzamide chloride).
Diazonium salts are highly valuable synthetic intermediates. They can undergo a variety of substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH).
Furthermore, these diazonium salts act as electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. slideshare.netyoutube.com This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are used as dyes. nih.gov The coupling reaction is pH-dependent, typically performed under mildly acidic or alkaline conditions. youtube.com
Table 3: Diazotization and Azo Coupling Reaction Scheme
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Diazotization | NaNO₂, HCl, 0-5 °C | N-ethyl-4-methyl-3-(diazonium)benzamide chloride |
| 2. Azo Coupling | Phenol (C₆H₅OH), NaOH (aq) | N-ethyl-3-((4-hydroxyphenyl)diazenyl)-4-methylbenzamide |
| 2. Azo Coupling | Aniline (B41778) (C₆H₅NH₂), HCl (aq) | 3-((4-aminophenyl)diazenyl)-N-ethyl-4-methylbenzamide |
Reactions Involving the Amide Group
The N-ethyl amide functionality is generally less reactive than the primary amine. It is stable under many conditions but can be transformed through hydrolysis, transamidation, or reduction. wikipedia.org
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. acs.orgwikipedia.org
Acidic Hydrolysis: Heating with an aqueous acid (e.g., H₂SO₄ or HCl) will break the amide bond to yield 3-amino-4-methylbenzoic acid and an ethylammonium (B1618946) salt.
Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) will produce the sodium salt of 3-amino-4-methylbenzoic acid (a carboxylate) and ethylamine (B1201723). acs.org
Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. wikipedia.org The direct transamidation of unactivated amides is generally a difficult transformation due to the stability of the amide bond. researchgate.net However, recent advancements have shown that these reactions can be facilitated by various catalysts, including those based on metals like iron or nickel, or under specific solvent-free, high-temperature conditions. researchgate.netnih.govorganic-chemistry.org This allows for the conversion of the N-ethyl amide into other secondary or tertiary amides.
The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. A method using titanium tetrachloride (TiCl₄) and magnesium (Mg) has also been reported for the reduction of amides to amines. google.com This reaction would convert this compound into its corresponding secondary amine, (3-amino-4-methylphenyl)-N-ethylmethanamine. This conversion is a powerful tool for accessing different classes of amine compounds from amide precursors. vaia.com
Table 4: Reactions of the N-Ethyl Amide Group
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺, Heat | 3-Amino-4-methylbenzoic acid + Ethylammonium ion |
| Basic Hydrolysis | H₂O, OH⁻, Heat | 3-Amino-4-methylbenzoate + Ethylamine |
| Transamidation | R₂NH, Catalyst, Heat | 3-Amino-N,N-(dialkyl)-4-methylbenzamide + Ethylamine |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | (3-Amino-4-methylphenyl)-N-ethylmethanamine |
Reactions at the Methyl Substituent
The methyl group attached to the benzene ring at position 4 is a site of significant chemical reactivity, particularly for oxidation and benzylic functionalization.
The oxidation of the methyl group on the toluene (B28343) scaffold is a fundamental transformation in organic synthesis. For derivatives similar to this compound, this reaction typically converts the methyl group into a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions.
However, the presence of an amino group on the ring complicates this process, as it is sensitive to oxidation. Therefore, a common strategy involves the protection of the amino group prior to oxidation. For instance, the amino group can be acylated to form an amide, which is less susceptible to oxidation. Following the oxidation of the methyl group, the protecting group can be removed to yield the desired amino-substituted carboxylic acid.
Common oxidizing agents for this type of transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃)
Potassium dichromate (K₂Cr₂O₇)
A study on the selective oxidative cleavage of 3-methylindoles, which also contain a methyl group on an aromatic system, utilized tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org This suggests that peroxide-based oxidants could also be effective for the oxidation of the methyl group in substituted benzamides.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | KMnO₄ (strong) | 3-amino-4-carboxy-N-ethylbenzamide |
| This compound | MnO₂ (mild) | 3-amino-N-ethyl-4-formylbenzamide |
Note: The amino group may require protection to prevent side reactions.
The benzylic position of the methyl group is susceptible to free-radical halogenation, which is a key step for further derivatization. sioc-journal.cn This reaction is typically initiated by light or a radical initiator and involves the use of reagents like N-bromosuccinimide (NBS) to introduce a halogen atom.
Once halogenated, the benzylic position can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, reaction with sodium cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid. Alternatively, reaction with an alkoxide would produce an ether.
Recent advancements in catalysis have enabled direct C-H functionalization of benzylic positions, bypassing the need for halogenation. rsc.org Metallaphotoredox catalysis, for example, has been used for the direct arylation and alkylation of toluene derivatives. rsc.org Manganese-catalyzed C-H amination has also been reported for the late-stage functionalization of complex molecules at the benzylic position. nih.gov
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives of this compound is driven by the need for new compounds with specific chemical and physical properties for various research applications.
The synthesis and study of structural analogs are crucial for understanding structure-activity relationships. By systematically modifying the structure of this compound, researchers can probe the influence of different substituents on its chemical properties.
For example, a patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which shares a similar substitution pattern on the benzene ring. google.com Another study details the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide, highlighting the derivatization of the amide nitrogen. mdpi.comresearchgate.net These examples demonstrate the exploration of the chemical space around the core benzamide (B126) structure.
Benzamide scaffolds are common in medicinal chemistry and materials science. The design and synthesis of modified scaffolds based on this compound could lead to the discovery of novel compounds with interesting biological or material properties. nih.govnih.gov
The synthesis of such scaffolds often involves multi-step reaction sequences. For instance, a process for the synthesis of 3-(N-ethyl-N-methoxymethyl)amino-4-methyl acetanilide (B955) has been described, which involves the reaction of 3-(N-ethyl)amino-4-methoxy acetanilide with methyl chloroacetate. researchgate.net This illustrates how the amino and methyl groups on the benzamide ring can be used as handles for further chemical modification.
Table 2: Examples of Synthetic Strategies for Benzamide Scaffolds
| Starting Material | Reagent | Reaction Type | Product |
| 4-chloro-3-nitrobenzoic acid | Methylamine (B109427), then thionyl chloride, then methylamine | Nucleophilic aromatic substitution, acylation | N-methyl-4-(methylamino)-3-nitrobenzamide google.com |
| 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride | Sodium tetraphenylborate (B1193919) | Ion-associate reaction | 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate mdpi.comresearchgate.net |
The substituents on the benzamide ring have a profound influence on its reactivity and stability. The amino and methyl groups in this compound are both electron-donating groups, which activate the aromatic ring towards electrophilic substitution.
The position of these substituents also plays a critical role. The amino group at C3 and the methyl group at C4 will direct incoming electrophiles to the ortho and para positions relative to themselves. This can lead to a mixture of products in electrophilic substitution reactions.
A study on the reaction of substituted oxazolinones with benzylamine (B48309) showed a clear electronic effect of substituents on the rate of amide bond formation. rsc.org This highlights the importance of substituent effects in predicting the reactivity of benzamide derivatives. The stability of the amide bond itself can also be influenced by the electronic nature of the substituents on the aromatic ring.
Intermolecular Interactions and Supramolecular Chemistry of Benzamide Frameworks
Hydrogen Bonding Motifs
Hydrogen bonds are highly directional and are the strongest of the intermolecular forces, playing a pivotal role in the assembly of benzamide (B126) molecules.
In the crystal structures of benzamide derivatives, the amide (–CONH–) and amino (–NH2) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the amino nitrogen are effective acceptors. This leads to the formation of robust N-H…O and N-H…N hydrogen bonds, which are fundamental to the construction of predictable supramolecular synthons.
For 3-amino-N-ethyl-4-methylbenzamide, the primary amino group and the secondary amide group can engage in a variety of hydrogen bonding interactions. The N-H of the amide group typically forms a strong N-H…O hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or ribbons. The amino group can also participate in N-H…O or N-H…N hydrogen bonds, further linking these primary structures into more complex three-dimensional networks. The precise nature of these interactions is influenced by the steric and electronic effects of the substituents on the benzene (B151609) ring.
| Hydrogen Bond Type | Typical Donor | Typical Acceptor | Significance in Benzamide Crystal Engineering |
| N-H…O | Amide N-H, Amino N-H | Carbonyl O | Formation of primary supramolecular synthons like chains and dimers. |
| N-H…N | Amino N-H, Amide N-H | Amino N | Cross-linking of primary motifs, leading to higher-dimensional networks. |
The presence of both donor and acceptor groups within the same molecule, as in this compound, allows for the possibility of intramolecular hydrogen bonds. An intramolecular N-H…N hydrogen bond could potentially form between the amino group at the 3-position and the nitrogen of the N-ethylamide group, or an N-H…O bond between the amino group and the carbonyl oxygen.
However, the formation of such intramolecular bonds depends on the conformation of the molecule, which is often influenced by the stronger drive to form extensive intermolecular hydrogen bonding networks. In many substituted benzamides, intermolecular hydrogen bonds are favored as they lead to a more stable, lower-energy crystal packing arrangement. Computational studies and experimental electron density analysis are often employed to quantify the relative strengths of these competing interactions. The geometry of the molecule, including the planarity of the benzamide core and the orientation of the ethyl group, will ultimately determine whether intramolecular or intermolecular hydrogen bonds dominate.
Aromatic Interactions (π-π Stacking)
Aromatic rings, with their delocalized π-electron systems, can interact through π-π stacking, another significant non-covalent force that contributes to the stability of the crystal lattice.
In the solid state, the benzene rings of this compound molecules are expected to arrange themselves to maximize favorable π-π stacking interactions. These interactions are not limited to a simple face-to-face arrangement but can adopt several geometries, including parallel-displaced and T-shaped (edge-to-face) configurations. The specific geometry is a delicate balance between attractive π-π interactions and repulsive electrostatic interactions between the atoms of the rings.
| Stacking Geometry | Description | Typical Interplanar Distance (Å) | Estimated Energy (kJ/mol) |
| Face-to-Face | Rings are parallel and directly on top of each other. | 3.3 - 3.8 | ~8 |
| Parallel-Displaced | Rings are parallel but shifted relative to each other. | 3.3 - 3.8 | ~12 |
| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | ~5 | ~10 |
Aromatic stacking interactions work in concert with hydrogen bonds to guide the self-assembly of benzamide molecules into well-defined supramolecular architectures. While hydrogen bonds often form the primary, more directional connections, π-π stacking provides additional stabilization, influencing the packing of these hydrogen-bonded motifs.
For instance, hydrogen-bonded chains of this compound molecules might be further organized into sheets or three-dimensional arrays through π-π stacking between the aromatic rings of adjacent chains. The interplay between these orthogonal interactions is a key principle in supramolecular chemistry and allows for the fine-tuning of the solid-state properties of molecular crystals.
Host-Guest Chemistry and Recognition Principles
The specific functionalities and the defined spatial arrangement of molecules like this compound can, in principle, allow them to act as hosts for smaller guest molecules. The cavities or channels created by the supramolecular assembly of the host molecules can be of a suitable size and chemical nature to encapsulate guest molecules.
The recognition principles at play would involve a combination of hydrogen bonding, aromatic interactions, and shape complementarity between the host framework and the guest molecule. For example, the hydrogen-bonding sites within a porous network of this compound could selectively bind to guest molecules with complementary donor and acceptor groups. The aromatic rings could also contribute to guest binding through interactions with aromatic guests. While the primary focus of benzamide crystal engineering is often on the self-assembly of the pure compound, the potential for creating host-guest systems is an active area of research.
Complexation with Synthetic Receptors (e.g., Cavitands)
Synthetic receptors are molecules designed to selectively bind other molecules (guests) through non-covalent interactions. Cavitands, a class of synthetic receptors, possess well-defined cavities that can encapsulate guest molecules, making them excellent tools for studying molecular recognition.
Research into the complexation of benzamide derivatives with synthetic receptors highlights the importance of complementary size, shape, and electronic properties between the host and guest. A notable study demonstrated the selective recognition of 4-methylbenzamide (B193301) derivatives by a cavitand featuring four benzimidazole (B57391) "flaps". nih.gov This cavitand forms a stable, vase-like structure that creates an enforced concave cavity. nih.gov While this cavitand was shown to form inclusion complexes with guests like N,4-dimethylbenzamide in solution, it did not bind an isomeric anilide, demonstrating high selectivity. nih.gov The stability of such host-guest complexes is often dependent on the formation of specific hydrogen bonds and CH-π interactions within the cavity. For instance, the binding of N-methylated amino acids by tetraphosphonate resorcinarene (B1253557) cavitands is driven by cation-π interactions between the methylated ammonium (B1175870) group of the guest and the aromatic walls of the cavitand host. nih.gov
For a molecule like "this compound," its potential for complexation would be dictated by the presentation of its functional groups. The ethylamide group, the aromatic ring with its methyl and amino substituents, could all participate in binding within a suitably designed receptor cavity.
Selective Recognition Mechanisms Based on Non-Covalent Interactions
The selectivity observed in host-guest complexation arises from a combination of specific non-covalent interactions. The primary interactions governing the recognition of benzamide frameworks include:
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This allows benzamides to form robust and directional hydrogen bonds. In the context of receptor binding, a guest like "this compound" could engage in hydrogen bonding via its secondary amide (N-H···A) and its primary amine (N-H···A), as well as accepting hydrogen bonds at the carbonyl oxygen (D-H···O).
π-π Stacking: The electron-rich aromatic ring of the benzamide can interact favorably with electron-poor aromatic systems in a receptor molecule.
Cation-π Interactions: As seen with certain cavitands, a protonated amine or a quaternary ammonium salt can form a strong, attractive interaction with the face of an aromatic ring. nih.gov
CH-π Interactions: The methyl and ethyl groups on the benzamide framework can act as weak hydrogen bond donors, interacting with the aromatic surfaces of a host molecule.
The table below summarizes the key non-covalent interactions and the functional groups of a substituted benzamide, like "this compound," that would participate in them.
| Interaction Type | Participating Group on Benzamide | Potential Role in Recognition |
| Hydrogen Bonding (Donor) | Amide N-H, Amino N-H | Directional binding to H-bond acceptors (e.g., C=O, N) on a receptor. |
| Hydrogen Bonding (Acceptor) | Carbonyl C=O, Amino N | Directional binding to H-bond donors (e.g., O-H, N-H) on a receptor. |
| π-π Stacking | Benzene Ring | Stacking with complementary aromatic surfaces of a host. |
| CH-π Interactions | Ethyl group (CH₂/CH₃), Methyl group (CH₃) | Weak, stabilizing interactions with aromatic surfaces of a host. |
| van der Waals Forces | Entire Molecule | General shape complementarity and stabilization within a host's cavity. |
Co-crystallization and Polymorphism Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can have distinct physical properties. Co-crystals are multicomponent crystals where an active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within the same crystal lattice, held together by non-covalent interactions. nih.gov
The study of benzamide itself reveals a classic case of polymorphism, with its existence in different forms being known for over a century. researchgate.netresearchgate.net The interplay between intermolecular hydrogen bonding and π–π interactions is a dominant factor in determining which polymorph is formed. rsc.org For example, the common amide-amide dimer synthon, formed by hydrogen bonds between the N-H and C=O groups, is a recurring motif in the crystal structures of benzamides. mdpi.com
Co-crystallization is a widely used strategy to modify the physicochemical properties of molecules. Benzamides are excellent candidates for co-crystal formation due to their robust hydrogen bonding capabilities. A common and predictable interaction is the acid-amide heterodimer, which frequently forms between a carboxylic acid co-former and a benzamide. biointerfaceresearch.com Studies on the co-crystallization of benzamide with various substituted benzoic acids have shown that the formation of a co-crystal can be influenced by the electronic properties of the substituents on the co-former. figshare.com
For "this compound," the presence of the primary amine, secondary amide, and aromatic ring provides multiple sites for forming diverse supramolecular synthons with various co-formers. The table below outlines some known polymorphs of the parent benzamide molecule, illustrating the structural diversity that can arise in this class of compounds.
| Compound | Polymorphic Form | Crystal System | Key Intermolecular Interactions | Reference |
| Benzamide | Form I (stable) | Monoclinic (P2₁/c) | Centrosymmetric hydrogen-bonded amide dimers. | researchgate.net |
| Benzamide | Form II (metastable) | Orthorhombic (Pca2₁) | Hydrogen-bonded amide chains (catemer motif). | researchgate.netnih.gov |
| Benzamide | Form III (metastable) | Monoclinic (P2₁/c) | Similar packing to Form I but with disorder. | researchgate.net |
| 2-Benzoyl-N,N-diethylbenzamide | Form I | Monoclinic (P2₁/c) | - | mdpi.com |
| 2-Benzoyl-N,N-diethylbenzamide | Form II | Triclinic (P-1) | Similar molecular conformation to Form III, different packing. | mdpi.com |
| 2-Benzoyl-N,N-diethylbenzamide | Form III | Monoclinic (P2₁/n) | Similar molecular conformation to Form II, different packing. | mdpi.com |
Future Research Directions and Unexplored Avenues in Benzamide Chemistry
Advancements in Asymmetric Synthesis of Chiral Benzamide (B126) Derivatives
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern drug discovery, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov Asymmetric synthesis, the process of creating a chiral product from an achiral starting material, has become an indispensable tool. nih.gov In the context of benzamides, the development of chiral derivatives of 3-amino-N-ethyl-4-methylbenzamide could unlock novel therapeutic potentials.
Future research in this area will likely focus on several key strategies:
Chiral Auxiliaries: This established method involves the temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired product. Research continues to focus on developing more efficient and easily removable auxiliaries.
Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts to induce enantioselectivity is a rapidly advancing field. nih.gov For a molecule like this compound, the development of specific catalysts for reactions such as asymmetric hydrogenation or C-H functionalization would be highly valuable.
Racemization-Free Coupling Reagents: In peptide synthesis and the formation of amide bonds, the use of coupling reagents that prevent the loss of stereochemical integrity is crucial. rsc.org Continued development of such reagents will be essential for the synthesis of complex chiral benzamide-containing molecules. rsc.org
The successful application of these methods to the synthesis of chiral analogues of this compound could lead to the discovery of compounds with enhanced potency and reduced side effects for a variety of biological targets.
Development of Novel Catalytic Systems for Benzamide Functionalization
The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net For this compound, with its multiple C-H bonds on the aromatic ring, the development of novel catalytic systems for selective functionalization is a promising research avenue.
Recent advances have seen the use of various transition metals, with ruthenium being a notable example for the ortho-arylation of N-alkyl benzamides. mdpi.com Future research will likely focus on:
Expanding the Scope of Directing Groups: The amide group in this compound can act as a directing group to guide the catalyst to specific C-H bonds. Research into new directing groups and their application in benzamide chemistry will enable more precise control over the site of functionalization. acs.org
Novel Metal Catalysts: While ruthenium and palladium are well-established, the exploration of other transition metals could lead to new types of transformations and improved catalytic efficiency. researchgate.net
Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, making the synthesis of benzamide derivatives more sustainable and cost-effective. doi.org Recent work on nanocatalysts for benzimidazole (B57391) synthesis from benzamide precursors highlights the potential of this approach. doi.org
These advancements in catalytic systems will not only facilitate the synthesis of a wider range of this compound derivatives but also contribute to the development of greener and more efficient chemical processes.
Exploration of Gas-Phase Chemistry and Dynamics of Benzamide Analogues
The study of molecules in the gas phase, free from solvent interactions, provides fundamental insights into their intrinsic properties and reactivity. Techniques such as mass spectrometry can be used to investigate the fragmentation patterns and reaction mechanisms of benzamide analogues.
A study on the gas-phase cyclization of ortho-cyclopropylphenyl benzamides revealed that upon electron ionization, the molecular ions undergo cyclization to form benzoxazines and dibenzoazepines. nih.gov This type of investigation, if applied to derivatives of this compound, could:
Elucidate Reaction Mechanisms: By analyzing the fragmentation patterns, researchers can deduce the pathways of various chemical transformations, which can inform the design of new reactions in the condensed phase.
Predict Novel Reactions: The observation of unique gas-phase rearrangements can inspire the development of new synthetic methodologies in solution. nih.gov
Determine Physicochemical Properties: Gas-phase studies can be used to determine fundamental properties such as proton affinity. acs.org For instance, the proton affinity of fentanyl and its analogues, which contain an amide moiety, has been computationally and experimentally determined to understand their ionization and detection. acs.org
Exploring the gas-phase chemistry of this compound and its derivatives would provide a deeper understanding of their inherent reactivity and could lead to the discovery of novel chemical transformations.
High-Throughput Computational Screening for Chemical Discovery
In recent years, high-throughput computational screening (HTCS) has become a revolutionary tool in drug discovery and materials science. nih.gov By leveraging computational power, vast virtual libraries of compounds can be screened for their potential activity against a biological target or for desired material properties, significantly accelerating the pace of research. nih.govrsc.org
For a scaffold like this compound, HTCS could be employed to:
Identify Potential Drug Candidates: By creating a virtual library of derivatives and using molecular docking simulations, researchers can predict which compounds are most likely to bind to a specific protein target. nih.gov
Optimize Lead Compounds: Once a promising hit is identified, computational methods can be used to suggest modifications to its structure to improve its binding affinity and other pharmacokinetic properties.
Discover Novel Materials: The principles of HTCS can also be applied to the discovery of new materials with specific properties, such as in the field of nanoporous materials. rsc.org
While HTCS faces challenges related to the accuracy of scoring functions and the need for experimental validation, its continued development and integration with experimental high-throughput screening will undoubtedly play a major role in the future of benzamide chemistry. mdpi.comnih.gov
Integration of Machine Learning in Benzamide Reaction Prediction
Machine learning (ML) is rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and even the discovery of new reactions. nih.govbeilstein-journals.org For benzamide chemistry, the application of ML holds immense potential.
Key areas where machine learning can be integrated include:
Predicting Reaction Outcomes: ML models can be trained on large datasets of known reactions to predict the products of a novel set of reactants. acs.orgnih.gov This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Optimizing Reaction Conditions: By analyzing vast amounts of reaction data, ML algorithms can identify the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, leading to higher yields and purities. rsc.org
Discovering New Reactions: While still a nascent area, ML is beginning to be used to propose entirely new chemical reactions by learning the underlying rules of chemical reactivity.
The success of ML in chemistry is highly dependent on the availability of large, high-quality datasets. As more reaction data becomes available in standardized formats, the predictive power of these models will continue to improve, providing an invaluable tool for researchers working with benzamides like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
